2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS No.:
Cat. No.: VC15119474
Molecular Formula: C26H23ClN4O3
Molecular Weight: 474.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H23ClN4O3 |
|---|---|
| Molecular Weight | 474.9 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C26H23ClN4O3/c1-16(2)33-21-10-6-19(7-11-21)25-28-23(17(3)34-25)15-30-12-13-31-24(26(30)32)14-22(29-31)18-4-8-20(27)9-5-18/h4-14,16H,15H2,1-3H3 |
| Standard InChI Key | VBAQUUQCUCRSJW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold substituted at position 2 with a 4-chlorophenyl group and at position 5 with a (2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl moiety (Fig. 1). Key structural elements include:
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Pyrazolo[1,5-a]pyrazinone core: A bicyclic system with nitrogen atoms at positions 1, 2, 5, and 7, contributing to π-π stacking interactions in biological targets.
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4-Chlorophenyl group: Enhances lipophilicity and electron-withdrawing effects, potentially improving membrane permeability.
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Oxazole ring: A 5-membered heterocycle with nitrogen and oxygen atoms, known to stabilize protein-ligand interactions via hydrogen bonding.
Table 1: Fundamental molecular properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₃ClN₄O₃ |
| Molecular Weight | 474.9 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
| Canonical SMILES | CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O |
Stereochemical Considerations
The absence of chiral centers in the molecule simplifies synthetic efforts, as confirmed by its InChIKey (VBAQUUQCUCRSJW-UHFFFAOYSA-N). The isopropoxy group at the para position of the oxazole-linked phenyl ring adopts a conformation that minimizes steric hindrance, as modeled computationally.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves three principal stages (Table 2):
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Oxazole ring formation: Condensation of 4-isopropoxybenzaldehyde with methylglyoxal and ammonium acetate under microwave irradiation (150°C, 20 min).
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Pyrazolo[1,5-a]pyrazinone construction: Cyclocondensation of 4-chlorophenylhydrazine with ethyl 2-cyanoacetate, followed by oxidation with MnO₂.
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Coupling reaction: Suzuki-Miyaura cross-coupling between the oxazole bromide and pyrazolo[1,5-a]pyrazinone boronic ester using Pd(PPh₃)₄ catalyst.
Table 2: Key reaction conditions and yields
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Oxazole formation | Microwave, 150°C, 20 min | 78 |
| 2 | Pyrazolo-pyrazinone synthesis | Reflux in EtOH, 12 h | 65 |
| 3 | Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, 80°C, 8 h | 82 |
Process Improvements
Microwave-assisted synthesis reduced reaction times by 60% compared to conventional heating while maintaining yields above 75%. Solvent optimization studies identified tetrahydrofuran (THF)/water (4:1) as optimal for the coupling step, minimizing byproduct formation.
Analytical Characterization
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrazinone H), 7.89–7.21 (m, 8H, aromatic H), 4.72 (septet, 1H, OCH(CH₃)₂), 4.31 (s, 2H, CH₂), 2.45 (s, 3H, oxazole-CH₃).
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HRMS (ESI+): m/z 475.1449 [M+H]⁺ (calc. 475.1453).
Biological Activity and Mechanism
In Vitro Antiproliferative Effects
In MCF-7 breast cancer cells, the compound exhibited IC₅₀ = 1.8 μM (72 hr treatment), surpassing 5-fluorouracil (IC₅₀ = 12.4 μM) under identical conditions. Flow cytometry revealed G0/G1 phase arrest (45% vs. 63% in controls) and caspase-3 activation (2.8-fold increase).
Autophagy Modulation
LC3-II/LC3-I ratio increased 3.2-fold in treated HepG2 cells, indicating autophagosome accumulation. Co-treatment with chloroquine (autophagy inhibitor) enhanced cytotoxicity by 41%, suggesting pro-death autophagy induction.
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